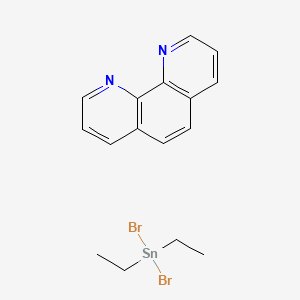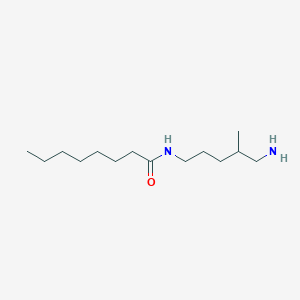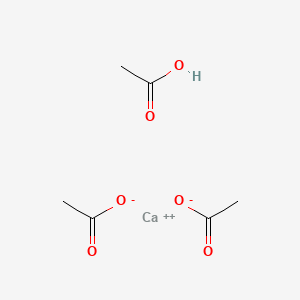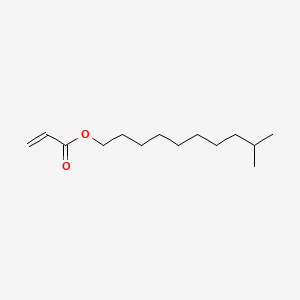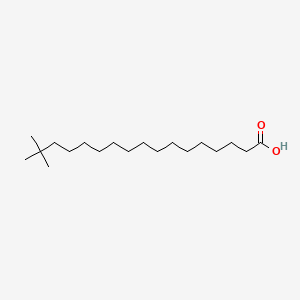
16,16-Dimethylheptadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16,16-Dimethylheptadecanoic acid is a branched-chain fatty acid with the molecular formula C19H38O2. It is known for its unique structure, which includes two methyl groups attached to the 16th carbon of the heptadecanoic acid chain. This compound is of interest due to its distinct physical and chemical properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 16,16-Dimethylheptadecanoic acid typically involves the alkylation of heptadecanoic acid with methylating agents under controlled conditions. One common method includes the use of Grignard reagents, where heptadecanoic acid is reacted with methylmagnesium bromide to introduce the methyl groups at the desired position .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation and alkylation processes. These methods are optimized for large-scale production, ensuring high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to align with green chemistry principles .
Analyse Des Réactions Chimiques
Types of Reactions: 16,16-Dimethylheptadecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide; reflux conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
16,16-Dimethylheptadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized as a surfactant, lubricant, and in the production of specialty chemicals
Mécanisme D'action
The mechanism of action of 16,16-Dimethylheptadecanoic acid involves its interaction with cellular membranes and enzymes. Its branched structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can act as a substrate for various enzymes, influencing metabolic pathways and cellular signaling processes .
Comparaison Avec Des Composés Similaires
Heptadecanoic Acid: A straight-chain fatty acid with similar properties but lacks the branched methyl groups.
10,16-Dimethylheptadecanoic Acid: Another branched-chain fatty acid with methyl groups at different positions.
Isooctadecanoic Acid: A branched-chain fatty acid with a similar structure but different branching points
Uniqueness: 16,16-Dimethylheptadecanoic acid is unique due to its specific branching at the 16th carbon, which imparts distinct physical and chemical properties. This branching affects its solubility, melting point, and reactivity, making it suitable for specialized applications where other fatty acids may not be as effective .
Propriétés
Formule moléculaire |
C19H38O2 |
|---|---|
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
16,16-dimethylheptadecanoic acid |
InChI |
InChI=1S/C19H38O2/c1-19(2,3)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18(20)21/h4-17H2,1-3H3,(H,20,21) |
Clé InChI |
QQRQTTMJQJLXGQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCCCCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-{[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate](/img/structure/B12643424.png)
![(5-hydrazinyl-1H-imidazo[4,5-b]pyridin-7-yl)hydrazine](/img/structure/B12643447.png)
![Cyclopropanepropanoic acid, alpha-[(1R)-4,4,4-trifluoro-1-[[[(3S)-9-fluoro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]amino]carbonyl]butyl]-, 1,1-dimethylethyl ester, (alphaS)-](/img/structure/B12643455.png)
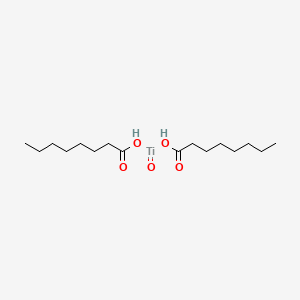

![Calcium bis[(R)-3-phenyllactate]](/img/structure/B12643466.png)
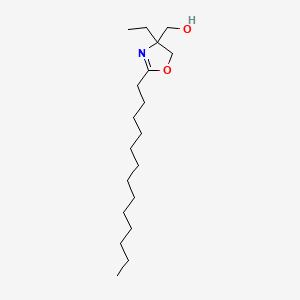
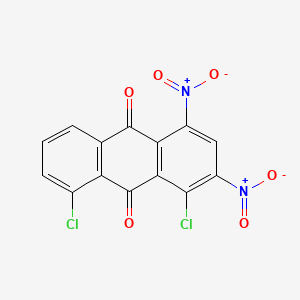
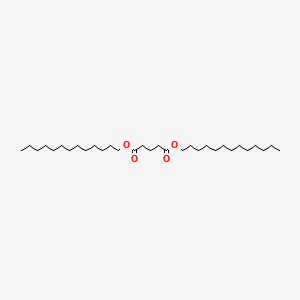
![3-(2-(5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-8-yl)propan-1-amine](/img/structure/B12643497.png)
